2(3H)-Benzothiazolone-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

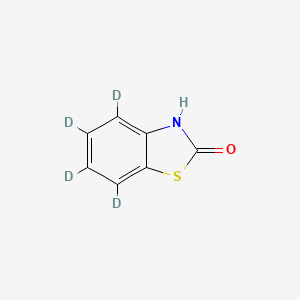

Structure

3D Structure

Properties

Molecular Formula |

C7H5NOS |

|---|---|

Molecular Weight |

155.21 g/mol |

IUPAC Name |

4,5,6,7-tetradeuterio-3H-1,3-benzothiazol-2-one |

InChI |

InChI=1S/C7H5NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)/i1D,2D,3D,4D |

InChI Key |

YEDUAINPPJYDJZ-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=O)S2)[2H])[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)S2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2(3H)-Benzothiazolone-d4

This technical guide provides a comprehensive overview of the chemical and physical properties of 2(3H)-Benzothiazolone-d4, tailored for researchers, scientists, and drug development professionals. The document details available data on its properties, outlines a proposed synthesis, and describes its primary application as an internal standard in analytical chemistry.

Chemical and Physical Properties

This compound is the deuterated isotopologue of 2(3H)-Benzothiazolone. The incorporation of four deuterium (B1214612) atoms on the benzene (B151609) ring makes it an ideal internal standard for mass spectrometry-based quantitative analysis of its non-labeled counterpart.[1]

General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3][4] |

| Synonyms | 2-Benzothiazolinone-d4, 1,3-Benzothiazol-2(3H)-one-d4, 2-Benzothiazolol-d4, 2-Hydroxybenzothiazole-d4 | [2][3] |

| Molecular Formula | C₇HD₄NOS | [1][2] |

| Molecular Weight | 155.21 g/mol | [1][2] |

| CAS Number | 934-34-9 (Unlabeled) | [2] |

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 136 - 141 °C (for unlabeled) | [5] |

| Boiling Point | Not available | |

| Appearance | White to light yellow solid | [6] |

| Solubility | 10 mM in DMSO. Generally soluble in other organic solvents like ethanol, methanol (B129727), and acetone. Low solubility in water. | [7] |

Synthesis and Spectroscopic Data

While a specific, detailed synthesis protocol for this compound is not published, a plausible synthetic route can be proposed based on established methods for benzothiazole (B30560) synthesis and deuterium labeling.

Proposed Synthesis

The synthesis of this compound would likely start from a deuterated precursor, such as 2-aminothiophenol-d4. This could be synthesized from a deuterated aniline (B41778) derivative. The general synthesis of benzothiazolones involves the reaction of 2-aminothiophenol (B119425) with a carbonyl source.

A potential synthetic pathway is outlined below:

An alternative approach involves the direct hydrogen-deuterium exchange of 2(3H)-Benzothiazolone in D₂O at elevated temperatures, which has been shown to be effective for other benzothiazole derivatives.[2]

Spectroscopic Data

Specific spectroscopic data for this compound is not widely available. Below are the expected characteristics based on the structure and data from the unlabeled analogue.

2.2.1. Mass Spectrometry The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 155, which is 4 mass units higher than the unlabeled compound (m/z 151). The fragmentation pattern is likely to be similar to the unlabeled compound, with major fragments corresponding to the loss of CO and other neutral fragments.

2.2.2. NMR Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to be simple, showing a signal for the N-H proton. The aromatic region, which shows complex multiplets in the unlabeled compound, will be absent due to the deuterium substitution.

-

¹³C NMR: The ¹³C NMR spectrum will be similar to the unlabeled compound, with signals for the seven carbon atoms. The signals for the deuterated carbons may show splitting due to C-D coupling. The chemical shifts for the unlabeled compound in DMSO-d₆ are approximately: 110.1, 121.5, 122.2, 126.1, 130.0, 149.9, and 170.1 ppm.

2.2.3. Infrared (IR) Spectroscopy The IR spectrum of this compound will exhibit characteristic absorptions for the N-H and C=O functional groups. The C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) in the unlabeled compound.

Experimental Protocols: Application as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its near-identical chemical and physical properties to the analyte, 2(3H)-Benzothiazolone, allow for accurate correction of variations during sample preparation and analysis.

General Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte in a complex matrix, such as biological fluids, using a deuterated internal standard.

Proposed LC-MS/MS Method

Below is a proposed experimental protocol for the quantification of 2(3H)-Benzothiazolone in a biological matrix using this compound as an internal standard. This protocol is based on general methods for similar analytes.[3][4]

3.2.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of the biological sample (e.g., plasma), add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3.2.2. Liquid Chromatography Conditions

| Parameter | Recommended Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

3.2.3. Mass Spectrometry Conditions

| Parameter | Recommended Value |

| Ion Source | Electrospray Ionization (ESI), positive or negative mode (to be optimized) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusion of individual standards. Expected transitions: 2(3H)-Benzothiazolone: Precursor ion (m/z 152 [M+H]⁺) → Product ion This compound: Precursor ion (m/z 156 [M+H]⁺) → Product ion |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

Conclusion

This compound is a valuable tool for researchers and scientists in the field of drug development and analytical chemistry. Its properties as a stable, isotopically labeled internal standard enable accurate and precise quantification of 2(3H)-Benzothiazolone in various matrices. While detailed experimental protocols for its synthesis and specific applications are not widely published, this guide provides a comprehensive overview of its known properties and outlines representative methodologies for its use. Researchers should perform in-house validation of any analytical methods developed based on the information provided herein.

References

- 1. 2(3H)-Benzothiazolone [webbook.nist.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. youtube.com [youtube.com]

- 7. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Deuterium-Labeled Benzothiazolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of deuterium-labeled 2(3H)-benzothiazolone. The incorporation of deuterium (B1214612) into pharmacologically active molecules is a critical strategy in drug development to modulate metabolic pathways and enhance pharmacokinetic profiles. This document outlines two primary approaches for the synthesis of deuterated benzothiazolone: direct catalytic hydrogen-deuterium exchange and synthesis from deuterated precursors. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to facilitate practical application in a research and development setting.

Synthetic Strategies

Two principal strategies are viable for the synthesis of deuterium-labeled 2(3H)-benzothiazolone:

-

Strategy 1: Direct Catalytic Hydrogen-Deuterium (H-D) Exchange. This approach involves the direct replacement of hydrogen atoms on the pre-formed 2(3H)-benzothiazolone molecule with deuterium. This is typically achieved using a deuterium source, such as deuterium oxide (D₂O), in the presence of a transition metal catalyst. This method offers the advantage of late-stage labeling of the target molecule.

-

Strategy 2: Synthesis from Deuterated Precursors. This strategy involves the synthesis of a deuterated intermediate, primarily deuterated 2-aminothiophenol, which is then cyclized to form the final deuterated 2(3H)-benzothiazolone. This method allows for precise control over the location of the deuterium labels by starting with a specifically deuterated precursor.

Experimental Protocols

Strategy 1: Direct Catalytic Hydrogen-Deuterium Exchange of 2(3H)-Benzothiazolone

This protocol describes a general method for the direct deuteration of the aromatic ring of 2(3H)-benzothiazolone via a palladium-catalyzed hydrogen-deuterium exchange reaction.

Reaction:

C₆D₅NH₂ + CS₂ --> Intermediate --(Hydrolysis)--> C₆D₄(SH)(NH₂)

C₆D₄(SH)(NH₂) + (Cl₃CO)₂CO --> C₇D₄HNOS

Caption: Synthetic routes to deuterium-labeled benzothiazolone.

Experimental Workflow for Direct H-D Exchange

Caption: Workflow for direct catalytic H-D exchange.

Logical Relationship of Synthetic Intermediates in Strategy 2

A Technical Guide to 2(3H)-Benzothiazolone-d4 for Advanced Research Applications

This technical guide provides an in-depth overview of 2(3H)-Benzothiazolone-d4, a deuterated analog of 2(3H)-Benzothiazolone. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative analytical studies. This document covers the compound's properties, potential synthetic routes, and detailed experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS).

Core Compound Properties

This compound is a stable isotope-labeled version of 2(3H)-Benzothiazolone, where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis, as it is chemically almost identical to the unlabeled analyte but can be distinguished by its higher mass.

| Property | Value |

| CAS Number (unlabeled) | 934-34-9 |

| Molecular Formula | C₇D₄HNSO |

| Molecular Weight | 155.21 g/mol |

| Synonyms | 2-Benzothiazolinone-d4, 1,3-Benzothiazol-2(3H)-one-d4, 2-Benzothiazolol-d4, 2-Hydroxybenzothiazole-d4, 2-Oxobenzothiazole-d4, Benzothiazolone-d4 |

| Purity | >95% (as determined by HPLC) |

Synthesis and Deuteration Strategies

While specific, detailed synthesis protocols for this compound are not extensively published, its synthesis can be inferred from established methods for the unlabeled compound and general deuteration techniques.

A common route for synthesizing the 2(3H)-benzothiazolone core involves the cyclization of 2-aminothiophenol (B119425) with a suitable carbonyl-containing reagent. For the deuterated analog, a plausible strategy would involve the use of a deuterated 2-aminothiophenol precursor.

Alternatively, deuteration can be achieved through a base-catalyzed hydrogen-deuterium exchange on the aromatic ring of a pre-synthesized benzothiazole (B30560) derivative. This method involves treating the benzothiazole compound with a deuterated solvent, such as D₂O, in the presence of a base.

Application as an Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[1] Deuterated standards are considered the gold standard for quantification because they exhibit nearly identical chemical and physical properties to the analyte of interest.[2] This co-elution and similar ionization efficiency allow for the correction of variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[3]

Experimental Protocol: Quantification of an Analyte in a Biological Matrix using LC-MS and a Deuterated Internal Standard

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of a target analyte in a biological sample, such as plasma or urine.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution: Prepare a stock solution of the non-labeled analyte in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working solution of the internal standard at a concentration that will yield a robust signal in the LC-MS system.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample (calibrator, quality control, or unknown), add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).

-

Vortex thoroughly for 1-2 minutes to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared sample onto a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column). Develop a gradient elution method to achieve baseline separation of the analyte and the internal standard from matrix components.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

-

Optimize the precursor and product ion transitions for both the analyte and this compound.

-

Set the appropriate ionization source parameters (e.g., electrospray ionization - ESI, in either positive or negative mode).

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for the selected MRM transitions of both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

An In-depth Technical Guide to 2(3H)-Benzothiazolone-d4

This technical guide provides a comprehensive overview of 2(3H)-Benzothiazolone-d4, a deuterated isotopologue of 2(3H)-Benzothiazolone. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds. This document details its chemical properties, common applications, and a general experimental workflow for its use as an internal standard.

Core Compound Properties

This compound is a synthetic, stable isotope-labeled version of 2(3H)-Benzothiazolone where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). This isotopic substitution is crucial for its primary applications in analytical chemistry, particularly in mass spectrometry-based quantification.

Data Summary

| Property | This compound | 2(3H)-Benzothiazolone (Unlabeled) |

| Molecular Formula | C₇D₄HNSO | C₇H₅NSO[1] |

| Molecular Weight | 155.21 g/mol [2][3][4][5] | 151.19 g/mol [6] |

| CAS Number (Unlabeled) | 934-34-9[1][3][4][5] | 934-34-9[1][3][4][5] |

| Purity | >95% (typically analyzed by HPLC)[3][4] | Not Applicable |

| Appearance | Typically a white to off-white powder | White to orange to green crystalline powder[7] |

Applications in Research and Development

The primary utility of this compound stems from its isotopic labeling. Deuterium substitution offers a mass shift from the unlabeled counterpart without significantly altering the chemical properties, which is advantageous in various analytical applications.[8]

-

Internal Standard in Quantitative Analysis : Its most common application is as an internal standard for quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Because it co-elutes with the unlabeled analyte but is distinguishable by its higher mass, it can be used to accurately quantify the analyte in complex matrices by correcting for variations in sample preparation and instrument response.

-

Metabolic Studies : Deuterated compounds are used as tracers in metabolic studies.[8] By introducing this compound into a biological system, researchers can track its metabolic fate, identify metabolites, and elucidate metabolic pathways.

-

Pharmacokinetic Studies : The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals is a field of study.[2][8] While this specific molecule is more of an analytical tool, the principles of its use are foundational to this area of drug development.

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS

This protocol outlines a general procedure for using this compound as an internal standard to quantify its unlabeled analogue in a sample matrix (e.g., plasma, urine).

-

Preparation of Standard Solutions :

-

Prepare a stock solution of the unlabeled 2(3H)-Benzothiazolone (the analyte) in a suitable organic solvent (e.g., Methanol, Acetonitrile).

-

Prepare a separate stock solution of this compound (the internal standard) in the same solvent.

-

Create a series of calibration standards by spiking a blank matrix with known concentrations of the analyte and a fixed concentration of the internal standard.

-

-

Sample Preparation :

-

To an aliquot of the unknown sample, add a precise volume of the internal standard stock solution.

-

Perform a sample cleanup procedure, such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE), to remove interfering matrix components.

-

Centrifuge the sample to pellet any precipitate and transfer the supernatant to a clean vial for analysis.

-

-

LC-MS Analysis :

-

Inject the prepared sample onto an appropriate HPLC column (e.g., C18) for chromatographic separation.

-

The mobile phase composition and gradient will depend on the specific method but will be designed to achieve good separation of the analyte from other matrix components.

-

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, if available, to enhance selectivity and sensitivity.

-

Monitor at least one specific mass transition for the analyte and one for the internal standard.

-

-

Data Analysis :

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Visualizations

Caption: Workflow for quantitative analysis using an internal standard.

This guide provides essential information on this compound for its effective application in a research setting. The use of stable isotope-labeled standards is a cornerstone of modern analytical chemistry, enabling accurate and precise quantification in complex studies.

References

- 1. 2(3H)-Benzothiazolone [webbook.nist.gov]

- 2. gentaur.com [gentaur.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Benzothiazolone | C7H5NOS | CID 13625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. medchemexpress.com [medchemexpress.com]

Elucidation of the Molecular Structure of 2(3H)-Benzothiazolone-d4: A Technical Guide

Introduction

2(3H)-Benzothiazolone-d4 is the deuterium-labeled form of 2(3H)-Benzothiazolone, a heterocyclic compound with applications in pharmaceuticals and as a synthetic intermediate.[1][2] The incorporation of deuterium (B1214612) atoms makes it an ideal internal standard for quantitative analyses using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as it is chemically identical to the parent compound but distinguishable by its mass.[1] This guide provides an in-depth overview of the analytical techniques and experimental protocols used to elucidate and confirm the structure of this compound.

Molecular Structure and Isotopic Labeling

The core structure consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. In this compound, the four hydrogen atoms on the benzene ring are replaced with deuterium atoms. This specific labeling is confirmed by a combination of mass spectrometry, which shows a mass increase of four units compared to the unlabeled standard, and ¹H NMR, which demonstrates the absence of aromatic proton signals.

Caption: Molecular structure of this compound.

Structure Elucidation Workflow

The process of structure elucidation involves a systematic approach, integrating data from multiple analytical techniques to build a coherent and verified model of the molecule's structure.

Caption: Experimental workflow for structure elucidation.

Spectroscopic Data Analysis

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and isotopic purity of the compound. The electron ionization (EI) mass spectrum of the unlabeled 2(3H)-Benzothiazolone shows a molecular ion peak [M]⁺ at m/z 151.[3] For the deuterated analog, this peak is expected to shift to m/z 155, confirming the incorporation of four deuterium atoms.

Table 1: Comparison of Mass Spectrometry Data

| Analyte | Molecular Formula | Molecular Weight | Expected [M]⁺ (m/z) | Key Fragments (m/z) |

| 2(3H)-Benzothiazolone | C₇H₅NOS | 151.19 | 151 | 123, 108, 96 |

| This compound | C₇HD₄NOS | 155.21 | 155 | 127, 112, 100 |

Fragment assignments are predictive and based on the fragmentation of the unlabeled compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key difference in the IR spectrum of the d4-labeled compound compared to its parent is the appearance of C-D stretching vibrations and the disappearance of aromatic C-H stretching vibrations.

Table 2: Key Infrared Absorption Frequencies

| Vibrational Mode | Unlabeled Compound (cm⁻¹) | d4-Labeled Compound (cm⁻¹) | Description |

| N-H Stretch | 3400 - 3300 | 3400 - 3300 | Amide N-H stretch |

| Aromatic C-H Stretch | 3100 - 3000 | Absent | Aromatic C-H vibrations |

| Aromatic C-D Stretch | Absent | ~2250 | Aromatic C-D vibrations |

| C=O Stretch | ~1700 | ~1700 | Amide carbonyl stretch |

| C=C Stretch | 1600 - 1450 | 1600 - 1450 | Aromatic ring skeletal vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, NMR is the definitive technique to confirm the precise location of the deuterium labels.

-

¹H NMR: The spectrum of the unlabeled compound in DMSO-d6 shows complex multiplets in the aromatic region (δ 7.0-8.0 ppm) and a broad singlet for the N-H proton.[4] In the ¹H NMR spectrum of the d4-analog, the aromatic signals are absent, providing conclusive evidence of deuterium substitution on the benzene ring. Only the signal for the N-H proton will remain.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all seven carbon atoms. The carbons attached to deuterium (C-D) will exhibit triplet fine structures due to C-D coupling (unless a deuterium-decoupling sequence is used) and will have significantly attenuated signal intensities compared to the protonated carbons.

Table 3: Predicted NMR Spectroscopic Data (Solvent: DMSO-d6)

| Nucleus | Unlabeled Compound (δ ppm) | d4-Labeled Compound (δ ppm) | Multiplicity | Assignment |

| ¹H | ~11.6 (broad s, 1H), 7.0-7.8 (m, 4H) | ~11.6 (broad s, 1H) | Broad Singlet | N-H |

| ¹³C | ~170 | ~170 | s | C=O |

| 120-140 | 120-140 | m, t | Aromatic C, C-D | |

| ~115 | ~115 | s | Thiazole C |

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source (e.g., QTOF or Triple Quadrupole).[5]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: ESI positive and negative modes are used to detect different benzothiazole (B30560) derivatives; negative ion mode is suitable for 2-hydroxybenzothiazole.[5][6]

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Scan Range: m/z 50-300.

-

Collision Energy (for MS/MS): 20-40 eV to induce fragmentation.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A standard FT-IR spectrometer.

-

Sample Preparation: The solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or pure KBr pellet) is collected and subtracted from the sample spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[4]

-

¹H NMR Experiment:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1 second.

-

-

¹³C NMR Experiment:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation Delay: 2 seconds.

-

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. MS confirms the correct molecular mass and degree of deuteration. IR spectroscopy verifies the integrity of the core functional groups and confirms the C-D bond formation. Finally, ¹H and ¹³C NMR provide unambiguous evidence for the specific location of the deuterium labels on the aromatic ring. The detailed protocols provided herein serve as a comprehensive guide for researchers and scientists involved in the synthesis, analysis, and application of isotopically labeled compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2(3H)-Benzothiazolone [webbook.nist.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 2(3H)-Benzothiazolone-d4

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2(3H)-Benzothiazolone-d4. It is intended for researchers, scientists, and professionals in drug development who require detailed information for analytical and research applications. This document outlines key physical data, experimental protocols for its characterization, and a workflow illustrating its application as an internal standard.

This compound is the deuterated form of 2(3H)-Benzothiazolone.[1][2] The incorporation of deuterium (B1214612) atoms makes it a valuable tool in various analytical techniques, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] It can also be used as a tracer in pharmacokinetic studies to understand the metabolic fate of the parent compound.[1][2]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound. Data for the unlabeled parent compound, 2(3H)-Benzothiazolone, is also included for comparison where available.

| Property | This compound | 2(3H)-Benzothiazolone (Unlabeled) |

| Molecular Formula | C₇D₄HNOS | C₇H₅NOS[3][4] |

| Molecular Weight | 155.21 g/mol [1][2][5][6][7][8] | 151.19 g/mol [3][9] |

| CAS Number | Not specified | 934-34-9[3][4][5][6][7][9] |

| Appearance | Not specified in search results | White to orange to green crystalline powder[3] |

| Melting Point | Not specified in search results | 136 - 141 °C[3] |

| Solubility | 10 mM in DMSO[1], Slightly soluble in Chloroform, Methanol[] | Aqueous solubility: 4.30 x 10³ mg/L (25°C)[11] |

| Purity | >95% (HPLC)[5][7] | ≥ 98% (GC)[3] |

| SMILES | O=C(S1)NC2=C1C([2H])=C([2H])C([2H])=C2[2H][1][2][8] | C1=CC=C2C(=C1)NC(=O)S2[9] |

Experimental Protocols

Detailed methodologies for determining key physical characteristics are provided below. These are generalized protocols and may require optimization based on specific laboratory conditions and equipment.

1. Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance, while a broad and depressed range suggests the presence of impurities.[12][13]

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp or Thiele Tube)

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[14][15]

-

Apparatus Setup:

-

Mel-Temp Apparatus: The capillary tube is placed in the heating block of the apparatus. A thermometer is inserted into the designated well to monitor the temperature.[12]

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point liquid (e.g., silicone oil) within the Thiele tube.[13]

-

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[13]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[15]

-

Purity Assessment: A narrow melting range (0.5-1.0°C) is indicative of high purity.[13]

2. Determination of Solubility

Solubility tests are performed to understand the behavior of a compound in various solvents, which provides insights into its polarity and potential applications in different formulations.

Methodology: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed into a small test tube.[16]

-

Solvent Addition: A measured volume of the desired solvent (e.g., 0.75 mL of DMSO, chloroform, or methanol) is added to the test tube in small portions.[16]

-

Mixing: After each addition of the solvent, the test tube is vigorously shaken to facilitate dissolution.[16]

-

Observation: The mixture is observed to determine if the compound has completely dissolved. If the solid is no longer visible and the solution is clear, the compound is considered soluble in that solvent at the tested concentration.

-

Classification: The solubility can be qualitatively described as very soluble, soluble, slightly soluble, or insoluble based on the amount of substance that dissolves in a given volume of solvent.

Mandatory Visualizations

Workflow for Quantitative Analysis using this compound as an Internal Standard

The following diagram illustrates a typical experimental workflow where this compound is used as an internal standard for the quantitative analysis of its unlabeled counterpart in a sample matrix.

Caption: Workflow for using this compound as an internal standard.

References

- 1. gentaur.com [gentaur.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2(3H)-Benzothiazolone [webbook.nist.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. Benzothiazolone | C7H5NOS | CID 13625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. env.go.jp [env.go.jp]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. byjus.com [byjus.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Stability and Storage of 2(3H)-Benzothiazolone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2(3H)-Benzothiazolone-d4, a deuterated analogue of 2(3H)-Benzothiazolone. The information herein is compiled from publicly available data sheets and scientific literature concerning the benzothiazole (B30560) chemical class. This document is intended to serve as a valuable resource for ensuring the long-term integrity and reliability of this compound in a laboratory setting.

Overview of this compound

This compound is a stable isotope-labeled compound used as an internal standard in quantitative analyses, such as those performed by NMR, GC-MS, or LC-MS.[1] Its structural integrity is paramount for accurate analytical results. Deuteration can potentially influence the pharmacokinetic and metabolic profiles of molecules, making stable isotope-labeled standards like this crucial in drug development.[1]

Recommended Storage and Handling

Proper storage and handling are critical to prevent degradation and maintain the purity of this compound. The following recommendations are based on supplier information and general guidelines for handling chemical reference standards.

Storage Conditions

To ensure long-term stability, this compound should be stored under the conditions outlined in the table below. These are derived from typical supplier recommendations for the neat compound and related deuterated analogues.[2]

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage.[2] | Minimizes the rate of potential thermal degradation. |

| Room temperature for shipping and short-term handling.[1] | The compound is stable for short durations at ambient temperature. | |

| Atmosphere | Store in a tightly sealed container. | Protects from atmospheric moisture and oxygen, which could contribute to hydrolytic and oxidative degradation. |

| Light | Store in a dark place or in an amber vial. | Protects from photodegradation, as benzothiazole derivatives can be susceptible to light-induced reactions.[3] |

Handling Precautions

Safe and effective handling practices are essential. Based on safety data sheets for similar compounds, the following precautions are advised:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid inhalation of the powder or any generated dust.

-

Prevent contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ensure the container is tightly closed after use to prevent contamination and exposure to air and moisture.[2]

Stability Profile and Potential Degradation

While specific, publicly available long-term stability studies on this compound are limited, information on the degradation of the benzothiazole core structure can infer potential stability liabilities.

Potential Degradation Pathways

The benzothiazole ring system can be susceptible to certain degradation mechanisms. It is reasonable to presume that this compound may be affected by similar pathways under stressful conditions.

-

Oxidation: The sulfur atom in the thiazole (B1198619) ring can be a target for oxidation. Studies on benzothiazole degradation have employed advanced oxidation processes, indicating its susceptibility to strong oxidizing agents.[4]

-

Photodegradation: Benzothiazole derivatives have been shown to undergo photodegradation.[3] The mechanism can involve photoisomerization and reactions with singlet oxygen.[3]

-

Hydrolysis: While generally stable, the lactam (amide) bond within the 2(3H)-one ring could be susceptible to hydrolysis under strong acidic or basic conditions, although this is less likely under recommended neutral storage conditions.

The following diagram illustrates a logical workflow for handling and assessing the stability of this compound.

Caption: Workflow for Handling and Stability Assessment of this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[5]

Example Stability-Indicating HPLC Method (Hypothetical)

The following is a typical, though hypothetical, protocol for developing a stability-indicating HPLC method for this compound. This would require validation for its specific application.

Objective: To separate and quantify this compound from potential degradation products.

Methodology:

-

Chromatographic System:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with an optional modifier like 0.1% formic acid for peak shape improvement). For example, starting with 20% acetonitrile and ramping up to 80% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV scan of this compound (e.g., ~280-320 nm).

-

Injection Volume: 10 µL.

-

-

Forced Degradation Study:

-

To demonstrate specificity, samples of this compound would be subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).

-

Acid/Base Hydrolysis: Incubate a solution of the compound in 0.1 M HCl and 0.1 M NaOH at 60°C.

-

Oxidation: Treat a solution with 3% hydrogen peroxide at room temperature.

-

Thermal Stress: Expose the solid compound to 80°C.

-

Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) and white light.

-

-

Analysis:

-

Analyze the stressed samples alongside a control (unstressed) sample using the HPLC method.

-

The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak of this compound.

-

The following diagram illustrates the logical flow of a forced degradation study.

Caption: Experimental Workflow for a Forced Degradation Study.

Conclusion

While detailed, publicly accessible stability data for this compound is scarce, the available information strongly suggests that the compound is stable when stored under appropriate conditions. The primary recommendation is long-term storage at -20°C in a tightly sealed, light-resistant container. For ensuring the continued integrity of the standard, particularly if it is old or has been handled frequently, periodic purity checks using a validated stability-indicating method like HPLC are advisable. By adhering to these guidelines, researchers can be confident in the quality and reliability of their this compound standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijsdr.org [ijsdr.org]

An In-depth Technical Guide to 2(3H)-Benzothiazolone-d4 for Researchers and Drug Development Professionals

Introduction

2(3H)-Benzothiazolone-d4 is a deuterated analog of 2(3H)-benzothiazolone, a heterocyclic compound with a benzothiazole (B30560) core. This isotopically labeled version serves as a critical tool in analytical chemistry, particularly in the field of drug development and clinical research. Its primary application lies in its use as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium (B1214612) atoms results in a molecule with a higher mass than its unlabeled counterpart, while maintaining nearly identical chemical and physical properties. This key characteristic allows for precise and accurate quantification of the unlabeled analyte in complex biological matrices by correcting for variability during sample preparation and analysis. This guide provides a comprehensive overview of the commercial availability of this compound, a detailed experimental protocol for its use as an internal standard, and visual diagrams to illustrate the underlying principles and workflows.

Commercial Suppliers

For researchers and drug development professionals looking to source this compound, several commercial suppliers offer this compound. The following table summarizes the available information from prominent vendors. Please note that pricing is often subject to quotation and may vary.

| Supplier | Catalog Number | Purity | Available Quantities |

| MedchemExpress | HY-W018710S | Not specified | 10 mg |

| CLEARSYNTH | CS-T-94569 | Not specified | Inquire for details |

| LGC Standards (Toronto Research Chemicals) | B206662 | >95% (HPLC)[1] | 10 mg[1] |

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of a benzothiazole-based analyte in a biological matrix (e.g., human plasma) using this compound as an internal standard. This protocol is adapted from established methodologies for similar deuterated internal standards used in LC-MS/MS assays[1][2].

Objective: To quantify the concentration of a target benzothiazole analyte in human plasma using a validated LC-MS/MS method with this compound as the internal standard.

Materials and Reagents:

-

Target benzothiazole analyte (analytical standard)

-

This compound (internal standard, IS)

-

Human plasma (drug-free)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of the target analyte in methanol.

-

Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.

-

From the stock solutions, prepare working solutions of the analyte for calibration standards and quality control (QC) samples by serial dilution in a 50:50 methanol:water mixture.

-

Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Prepare calibration standards by spiking known concentrations of the analyte working solution into drug-free human plasma to achieve a desired concentration range (e.g., 1-1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of each plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions (to be optimized for the specific analyte):

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of the analyte and IS from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and this compound. For example:

-

Analyte: [M+H]+ → fragment ion

-

This compound (IS): [M+H+4]+ → fragment ion

-

-

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the IS for each sample.

-

Calculate the peak area ratio (analyte peak area / IS peak area).

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations using a weighted linear regression.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Caption: Bioanalytical workflow using a deuterated internal standard.

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

An In-depth Technical Guide to the Natural Abundance of 2(3H)-Benzothiazolone Isotopes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural isotopic abundance of 2(3H)-Benzothiazolone, a molecule of significant interest in various scientific and industrial fields. Understanding the baseline isotopic distribution is crucial for applications ranging from metabolic studies and environmental tracing to the development of isotopically labeled standards for quantitative analysis in drug development. This document outlines the natural abundance of the constituent elemental isotopes, details a robust experimental protocol for their determination, and provides a visual representation of the analytical workflow.

Natural Isotopic Abundance of 2(3H)-Benzothiazolone (C₇H₅NOS) Constituents

The isotopic signature of an organic molecule is a composite of the natural abundances of the isotopes of its constituent elements. 2(3H)-Benzothiazolone has the chemical formula C₇H₅NOS.[1][2][3] The stable isotopes of Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur each contribute to the overall isotopic distribution of the molecule. The accepted natural abundances of these isotopes are summarized in the table below.

| Element | Isotope | Relative Natural Abundance (%) |

| Carbon (C) | ¹²C | 98.93 |

| ¹³C | 1.07 | |

| Hydrogen (H) | ¹H (Protium) | 99.98 |

| ²H (Deuterium) | 0.02 | |

| Nitrogen (N) | ¹⁴N | 99.632 |

| ¹⁵N | 0.368 | |

| Oxygen (O) | ¹⁶O | 99.757 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.205 | |

| Sulfur (S) | ³²S | 94.93 |

| ³³S | 0.76 | |

| ³⁴S | 4.29 | |

| ³⁶S | 0.02 |

Experimental Protocol for Isotopic Analysis

The determination of the natural isotopic abundance of 2(3H)-Benzothiazolone is most accurately achieved using Isotope Ratio Mass Spectrometry (IRMS).[4][5] This technique offers high precision and sensitivity for measuring the ratios of stable isotopes. The following protocol outlines a typical workflow for this analysis.

Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible results. The goal is to isolate and purify the 2(3H)-Benzothiazolone and then convert it into a gaseous form suitable for introduction into the mass spectrometer.

-

Sample Purification:

-

Depending on the sample matrix (e.g., biological tissue, environmental sample), an initial extraction and purification step is necessary to isolate the 2(3H)-Benzothiazolone. This can be achieved through techniques such as liquid-liquid extraction, solid-phase extraction (SPE), or high-performance liquid chromatography (HPLC).

-

The purity of the isolated compound should be verified using analytical techniques like HPLC-UV or LC-MS.

-

-

Combustion and Gas Conversion:

-

For the analysis of carbon and nitrogen isotopes, the purified 2(3H)-Benzothiazolone sample is subjected to high-temperature combustion in an elemental analyzer (EA).

-

The sample is weighed into a tin capsule and introduced into the EA.

-

Combustion at temperatures exceeding 1000°C in the presence of an oxidant (e.g., tungsten(VI) oxide) converts the organic material into simple gases: carbon dioxide (CO₂), nitrogen gas (N₂), sulfur dioxide (SO₂), and water (H₂O).

-

For oxygen and hydrogen isotope analysis, a high-temperature pyrolysis technique is employed, converting the sample into H₂ and CO gas.

-

-

Gas Purification and Separation:

-

The resulting gases from the EA or pyrolysis unit are passed through a series of traps and chromatographic columns to separate them and remove any impurities.

-

Water is removed using a desiccant trap.

-

The gases of interest (CO₂, N₂, H₂, SO₂) are separated using a gas chromatography (GC) column.

-

Isotope Ratio Mass Spectrometry (IRMS) Analysis

-

Introduction into the Mass Spectrometer:

-

The purified and separated gases are introduced into the ion source of the IRMS instrument via a continuous flow interface.

-

-

Ionization and Acceleration:

-

In the ion source, the gas molecules are ionized, typically by electron impact, creating positively charged ions.

-

These ions are then accelerated by a high voltage potential.

-

-

Mass Separation:

-

The accelerated ions travel through a magnetic field, which deflects their path. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ions. Lighter isotopes are deflected more than heavier isotopes.

-

-

Detection:

-

The separated ion beams are simultaneously collected by multiple Faraday cup detectors. Each detector is positioned to capture a specific isotope.

-

The intensity of the ion current measured by each detector is proportional to the abundance of that isotope.

-

-

Data Analysis:

-

The instrument software calculates the ratio of the heavy to light isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N).

-

These ratios are typically expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard.

-

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the isotopic analysis of 2(3H)-Benzothiazolone.

Caption: Experimental workflow for isotopic analysis of 2(3H)-Benzothiazolone.

Caption: Logical relationship for determining baseline isotopic signature.

References

Methodological & Application

Application Notes and Protocols for the Use of 2(3H)-Benzothiazolone-d4 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2(3H)-Benzothiazolone-d4 as an internal standard in the quantitative analysis of its non-deuterated analogue, 2(3H)-Benzothiazolone (also known as 2-hydroxybenzothiazole), using liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, offering enhanced accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1]

Introduction to 2(3H)-Benzothiazolone and its Deuterated Internal Standard

2(3H)-Benzothiazolone is a heterocyclic organic compound that finds applications in various industrial processes and has been identified as an environmental contaminant. Accurate quantification of this analyte in complex matrices such as environmental water samples and biological fluids is crucial for monitoring and risk assessment. This compound is the deuterated form of 2(3H)-Benzothiazolone, making it an ideal internal standard for isotope dilution mass spectrometry. Its chemical and physical properties closely mimic the analyte of interest, ensuring similar behavior during extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is designed for the extraction and concentration of 2(3H)-Benzothiazolone from aqueous matrices.

Materials:

-

Water sample

-

This compound internal standard spiking solution

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

SPE cartridges (e.g., polymeric reversed-phase)

-

Nitrogen evaporator

-

Vortex mixer

Procedure:

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

-

Internal Standard Spiking: To a 100 mL aliquot of the water sample, add a known amount of this compound internal standard solution to achieve a final concentration of 100 ng/L.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove interfering salts and polar impurities.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

-

Elution: Elute the analyte and internal standard with 5 mL of methanol.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 10% B to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometric Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

Based on the fragmentation of 2(3H)-Benzothiazolone in negative ion mode, the deprotonated molecule [M-H]⁻ is the precursor ion. The following are the proposed MRM transitions for the analyte and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 2(3H)-Benzothiazolone | 150.0 | 107.0 | 20 | 100 |

| 150.0 | 90.0 | 25 | 100 | |

| This compound (IS) | 154.0 | 111.0 | 20 | 100 |

| 154.0 | 94.0 | 25 | 100 |

Quantitative Data Summary

The following tables summarize the expected performance of an LC-MS/MS method using this compound as an internal standard for the quantification of 2(3H)-Benzothiazolone. This data is representative for the analysis of benzothiazole (B30560) derivatives in environmental water samples and should be validated in the user's laboratory.[2][3][4]

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Linear Range | 1 - 1000 ng/L |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 ng/L |

| Limit of Quantification (LOQ) | 1.0 ng/L |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/L) | Accuracy (%) | Precision (%RSD) |

| Low | 5 | 95 - 105 | < 15 |

| Medium | 50 | 98 - 102 | < 10 |

| High | 500 | 97 - 103 | < 10 |

Table 3: Recovery and Matrix Effect

| Parameter | Value (%) |

| Extraction Recovery | 85 - 95 |

| Matrix Effect | 90 - 110 |

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of 2(3H)-Benzothiazolone using this compound as an internal standard.

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Principle of Isotope Dilution using this compound.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative Analysis Using 2(3H)-Benzothiazolone-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

2(3H)-Benzothiazolone and its derivatives are heterocyclic compounds of significant interest in various fields, including environmental analysis, toxicology, and pharmaceutical sciences. Accurate and precise quantification of these compounds is crucial for understanding their environmental fate, biological effects, and potential as therapeutic agents. This document provides detailed application notes and protocols for the quantitative analysis of benzothiazole (B30560) derivatives using 2(3H)-Benzothiazolone-d4 as an internal standard (IS) in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound is the deuterium-labeled analogue of 2(3H)-Benzothiazolone.[1] The use of a stable isotope-labeled internal standard is a widely accepted and highly recommended practice in quantitative mass spectrometry to ensure the reliability and accuracy of analytical data. Due to their near-identical physicochemical properties to the analyte, deuterated internal standards co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. This allows them to effectively compensate for variations that can occur during sample preparation, injection, and analysis, thereby significantly improving the accuracy and precision of quantification.

Principle of the Method: Isotope Dilution Mass Spectrometry

The quantitative method described herein is based on the principle of isotope dilution mass spectrometry. A known concentration of the deuterated internal standard, this compound, is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process. The analyte and the internal standard are then extracted and analyzed by LC-MS/MS.

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. Because the analyte and the internal standard behave almost identically during extraction, chromatography, and ionization, this ratio remains constant even if there are losses during sample processing or fluctuations in instrument response. This approach minimizes matrix effects and improves the overall robustness of the assay.

Featured Application: Quantification of 2-Hydroxybenzothiazole in Aqueous Samples

This protocol details the quantitative analysis of 2-Hydroxybenzothiazole, a common metabolite and environmental contaminant, in wastewater samples. This compound is employed as the internal standard to ensure accurate and precise results.

Experimental Protocol

3.1.1. Materials and Reagents

-

Analytes and Internal Standard:

-

2-Hydroxybenzothiazole (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

-

Solvents and Reagents:

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)

-

3.1.2. Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 2-Hydroxybenzothiazole and this compound into separate 10 mL volumetric flasks.

-

Dissolve in methanol and bring to volume. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of 2-Hydroxybenzothiazole by serial dilution of the primary stock solution with a 50:50 methanol/water mixture to create calibration standards.

-

-

Internal Standard Spiking Solution (1 µg/mL):

-

Dilute the this compound primary stock solution with a 50:50 methanol/water mixture.

-

3.1.3. Sample Preparation (Solid-Phase Extraction - SPE)

-

Sample Collection: Collect 100 mL of the aqueous sample (e.g., wastewater effluent).

-

Spiking: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to each 100 mL sample, calibration standard, and quality control sample.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Load the spiked sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering salts and polar impurities.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the analyte and internal standard from the cartridge with 5 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Elution:

Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for the specific instrument.

-

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 2-Hydroxybenzothiazole 152.0 108.1 25 | this compound | 156.0 | 112.1 | 25 |

-

Data Presentation and Quality Control

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards. A linear regression analysis is performed, and a weighting factor of 1/x is typically used.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantitative analysis of 2-Hydroxybenzothiazole using this compound as an internal standard.

| Parameter | Result | Acceptance Criteria |

| **Linearity (R²) ** | > 0.995 | ≥ 0.99 |

| Range | 1 - 1000 ng/mL | - |

| Limit of Detection (LOD) | 0.5 ng/mL | S/N > 3 |

| Limit of Quantification (LOQ) | 1.0 ng/mL | S/N > 10, RSD ≤ 20% |

| Accuracy (at 3 QC levels) | 95 - 105% | 85 - 115% |

| Precision (RSD at 3 QC levels) | < 10% | ≤ 15% |

| Recovery (at 3 QC levels) | 85 - 95% | Consistent and reproducible |

| Matrix Effect | Minimal | - |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis.

Principle of Isotope Dilution

Caption: Logical relationship in isotope dilution analysis.

References

Application Notes and Protocols for the Analytical Detection of 2(3H)-Benzothiazolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2(3H)-Benzothiazolone, also known as 2-hydroxybenzothiazole, is a heterocyclic organic compound with a wide range of applications. It serves as a crucial intermediate in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[1] Its derivatives are explored for various biological activities, making its accurate detection and quantification essential in research, drug development, and quality control processes. This document provides detailed application notes and protocols for the analytical determination of 2(3H)-Benzothiazolone using modern analytical techniques.

Recommended Analytical Techniques

A multi-technique approach is recommended for the comprehensive analysis of 2(3H)-Benzothiazolone, ensuring specificity, sensitivity, and structural confirmation.

-

High-Performance Liquid Chromatography (HPLC) : Ideal for the separation and quantification of 2(3H)-Benzothiazolone in solution. Coupling with Ultraviolet (UV) or Mass Spectrometry (MS) detectors provides high sensitivity and selectivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation and structural elucidation capabilities.

-

Electrochemical Methods : These sensor-based techniques can offer rapid and sensitive detection of electroactive analytes like 2(3H)-Benzothiazolone.

-

Spectrophotometry : A cost-effective method for quantitative analysis, often used for routine assays where high specificity is not paramount.

Data Presentation: Comparison of Analytical Methods

The following table summarizes typical validation parameters for the quantification of 2(3H)-Benzothiazolone and structurally similar benzothiazole (B30560) derivatives using various analytical techniques. This data is compiled from published literature and serves as a guide for method selection and development.[2][3][4][5][6]

| Parameter | HPLC-UV | LC-MS/MS | GC-MS |

| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 70 - 107% | 77 - 137% |

| Precision (%RSD) | < 2.0% | < 15% | < 21% |

| Limit of Detection (LOD) | ~0.1 µg/mL | 0.5 - 10 ng/g | 0.001 - 0.035 µg/L |

| Limit of Quantification (LOQ) | ~0.3 µg/mL | 20 - 200 ng/L | 0.003 - 0.116 µg/L |

| Specificity/Selectivity | Good | Excellent | Excellent |

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a general method for the separation and quantification of 2(3H)-Benzothiazolone in a sample matrix.

1. Instrumentation and Materials

-

HPLC system with a UV detector, autosampler, and column oven.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (analytical grade).

-

Reference standard of 2(3H)-Benzothiazolone.

2. Chromatographic Conditions

-

Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.[4]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 285 nm (or wavelength of maximum absorbance).

-

Injection Volume: 10 µL.

3. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve the 2(3H)-Benzothiazolone reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

-

Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range. For complex matrices, a solid-phase extraction (SPE) cleanup may be required.

4. Analysis and Quantification

-

Inject the calibration standards and the sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of 2(3H)-Benzothiazolone in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it suitable for trace-level quantification in complex matrices.

1. Instrumentation and Materials

-

UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Acetonitrile (LC-MS grade).

-

Water (LC-MS grade).

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade).

-

Reference standard of 2(3H)-Benzothiazolone.

2. UPLC-MS/MS Conditions

-

Mobile Phase A: Water with 5 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient program to achieve optimal separation (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

MRM Transitions: Monitor the precursor ion and at least two product ions for quantification and confirmation (to be determined by direct infusion of the standard). For 2(3H)-Benzothiazolone (MW 151.19), the precursor ion would be [M-H]⁻ at m/z 150.

3. Standard and Sample Preparation

-

Follow similar procedures as for HPLC-UV, using LC-MS grade solvents and reagents.

-

Matrix effects should be evaluated by comparing the response of the analyte in the sample matrix to that in a pure solvent.

Protocol 3: Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of 2(3H)-Benzothiazolone in various matrices, particularly after a suitable extraction and derivatization if necessary.

1. Instrumentation and Materials

-

GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Helium (carrier gas).

-

Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., Polydimethylsiloxane).

-

Reference standard of 2(3H)-Benzothiazolone.

2. GC-MS Conditions

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas Flow: 1.0 mL/min (constant flow).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

3. Sample Preparation (Headspace SPME for liquid samples)

-

Place a known volume of the liquid sample (e.g., 5 mL) into a headspace vial.

-

Add salt (e.g., NaCl) to increase the ionic strength and promote partitioning of the analyte into the headspace.

-

Expose the SPME fiber to the headspace of the sample at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) with agitation.

-

Desorb the extracted analytes from the fiber in the hot GC injector.

Mandatory Visualizations

Caption: General workflow for quantitative HPLC-UV analysis.

Caption: Headspace SPME workflow for GC-MS sample preparation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]